molecular formula C13H12N4O4S3 B2585458 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170978-67-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2585458
CAS No.: 1170978-67-2
M. Wt: 384.44
InChI Key: CSGGXDHZOOLBSB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a novel chemical entity designed for research purposes, integrating multiple pharmacologically active scaffolds. This compound features a 1,3,4-thiadiazole core, a heterocyclic system renowned for its broad spectrum of biological activities . The structure is further modified with a furan-2-carboxamide unit, a motif present in compounds investigated as potential inhibitors of molecular targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inclusion of a sulfonamide group linked to a thiophene methyl group suggests potential for enhanced binding affinity and unique interaction with biological targets. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity, high in vivo stability, and good cell permeability . Derivatives of this scaffold have demonstrated diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . Specifically, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as promising antiproliferative agents and potential VEGFR-2 inhibitors, a key target in cancer research and angiogenesis . This compound is supplied exclusively for non-human research applications. It is intended for use in laboratory investigations only and is not certified for diagnostic, therapeutic, or any clinical use in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S3/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(21-10)24(19,20)14-7-9-3-2-6-22-9/h2-6,14H,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGGXDHZOOLBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and furan rings. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with formic acid, while the furan ring can be obtained through the cyclization of 1,3-diketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1. Antimicrobial Properties
Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

2. Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways. A notable study reported that similar compounds displayed growth inhibition percentages ranging from 51% to 86% against several cancer cell lines such as OVCAR-8 and SNB-19 .

3. Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases. This suggests potential therapeutic applications in managing conditions like asthma and arthritis .

Agricultural Applications

1. Pesticidal Activity
The structural characteristics of the compound suggest potential use as a pesticide. Compounds with thiadiazole rings have been reported to possess herbicidal and fungicidal properties. Research into similar compounds has shown efficacy against various agricultural pests and pathogens .

2. Plant Growth Regulation
Research indicates that derivatives with furan and thiadiazole structures can promote plant growth by enhancing nutrient uptake or providing resistance against environmental stresses .

Material Science Applications

1. Polymer Chemistry
The unique properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide make it a candidate for incorporation into polymer matrices to enhance their mechanical properties or thermal stability .

2. Sensing Applications
Due to its electronic properties, this compound may also find applications in sensor technology, particularly in detecting environmental pollutants or biological markers .

Data Tables

Application Area Activity/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatory5-lipoxygenase inhibition
PesticidalEffective against agricultural pests
Plant GrowthEnhances nutrient uptake
Polymer ChemistryImproves mechanical properties
SensingDetection of pollutants

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 1,3,4-thiadiazole family, which is widely explored for bioactivity. Key structural comparisons include:

Substituent Diversity :

  • Target Compound : Features a 5-methyl-thiadiazole core, a sulfamoyl group (linked to thiophen-2-ylmethyl), and a furan-2-carboxamide moiety.
  • Analogues :

  • Sulfamethizole (): Contains a 5-methyl-thiadiazole core and a sulfonamide group but lacks the furan and thiophene substituents .
  • Compound I8 (): Combines a thiadiazole with a chlorophenyl and furan group, showing fungicidal activity .
  • Compound 5f (): A 5-(methylthio)-thiadiazole derivative with acetamide and phenoxy groups .

Functional Group Impact: Sulfamoyl vs. Thiophene vs. Phenyl: The thiophen-2-ylmethyl group introduces sulfur-based π-π interactions, differing from chlorophenyl or methoxyphenyl substituents in –2 .

Physical Properties

Melting points and yields of selected analogues (Table 1) highlight trends:

Table 1: Comparison of Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Source
Target Compound 5-methyl, sulfamoyl-thiophenmethyl-furan N/A N/A -
Sulfamethizole () 5-methyl, sulfonamide-phenyl Not reported Not reported
5f () 5-methylthio, phenoxy-acetamide 158–160 79
I8 () 2-chlorophenyl, furan-thiadiazole 145–146 Not reported
  • Melting Points : Bulky substituents (e.g., benzylthio in 5h , MP 133–135°C) reduce crystallinity compared to smaller groups (e.g., methylthio in 5f, MP 158–160°C). The target’s thiophenmethyl-sulfamoyl group may lower its melting point relative to simpler analogs.
  • Synthetic Yields : High yields in (e.g., 97% for 4a ) suggest efficient alkylation strategies, which could be adapted for the target compound’s synthesis.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that incorporates both thiadiazole and thiophene moieties. Its potential biological activities, particularly in the realms of anticancer and antimicrobial properties, have garnered significant attention in recent research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from diverse sources.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic rings which contribute to its biological activity. The presence of the thiadiazole ring is known for its role in various pharmacological activities, while the thiophene ring enhances electronic properties that may influence interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

  • In Vitro Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects were evaluated using the MTT assay, where compounds exhibited IC50 values indicating their potency compared to standard treatments like 5-Fluorouracil (5-FU) .
CompoundCell LineIC50 (µM)Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)-...MCF-715.3
N-(5-methyl-1,3,4-thiadiazol-2-yl)-...HepG210.7

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. For instance:

  • Antibacterial and Antifungal Activity : Compounds containing the 1,3,4-thiadiazole moiety demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness against various strains.
CompoundMicroorganismMIC (µg/mL)Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)-...S. aureus32.6
N-(5-methyl-1,3,4-thiadiazol-2-yl)-...E. coli47.5

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that thiadiazole derivatives can trigger apoptotic pathways in tumor cells.
  • Antimicrobial Mechanisms : The action against bacteria and fungi may involve disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of related thiadiazole compounds:

  • Study on Thiadiazole Derivatives : A research team synthesized a range of thiadiazole derivatives and evaluated their anticancer properties against HepG2 and A549 cell lines. Results indicated that modifications to the structure significantly enhanced cytotoxicity .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities to key targets such as dihydrofolate reductase (DHFR). These studies provide insights into how structural modifications can optimize biological activity .

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